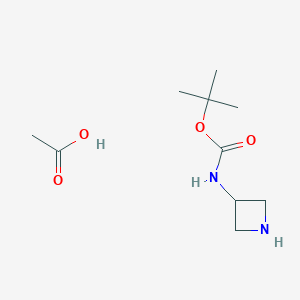
3-N-Boc-Aminoazetidine Acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-N-Boc-Aminoazetidine Acetate is a chemical compound with the molecular formula C8H16N2O2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is often used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .
準備方法
Synthetic Routes and Reaction Conditions
3-N-Boc-Aminoazetidine Acetate can be synthesized through several methods. One common route involves the reaction of tert-butyl azetidin-3-ylcarbamate with acetic acid. The reaction is typically carried out under inert atmosphere conditions to prevent oxidation and degradation of the product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of tert-butyl azetidin-3-ylcarbamate acetate often involves large-scale batch reactions. The process includes the use of high-purity starting materials and controlled reaction conditions to ensure consistent product quality. The final product is subjected to rigorous quality control measures, including NMR, HPLC, and LC-MS analysis .
化学反応の分析
Types of Reactions
3-N-Boc-Aminoazetidine Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and substituted azetidines. These products have various applications in organic synthesis and medicinal chemistry .
科学的研究の応用
3-N-Boc-Aminoazetidine Acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-butyl azetidin-3-ylcarbamate acetate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of biochemical pathways .
類似化合物との比較
Similar Compounds
- tert-Butyl azetidin-3-ylcarbamate hydrochloride
- tert-Butyl 3-aminoazetidine-1-carboxylate
- Benzyl azetidin-3-ylcarbamate hydrochloride
- Azetidin-3-amine dihydrochloride
Uniqueness
3-N-Boc-Aminoazetidine Acetate is unique due to its specific structural features and reactivity. The presence of the tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions. Additionally, the acetate group enhances the compound’s solubility and stability, making it a valuable intermediate in organic synthesis .
特性
分子式 |
C10H20N2O4 |
|---|---|
分子量 |
232.28 g/mol |
IUPAC名 |
acetic acid;tert-butyl N-(azetidin-3-yl)carbamate |
InChI |
InChI=1S/C8H16N2O2.C2H4O2/c1-8(2,3)12-7(11)10-6-4-9-5-6;1-2(3)4/h6,9H,4-5H2,1-3H3,(H,10,11);1H3,(H,3,4) |
InChIキー |
GLNYFUJTQCKSCD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC(C)(C)OC(=O)NC1CNC1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














